molecular formula C9H8BrFO B15067196 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol

5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol

Cat. No.: B15067196
M. Wt: 231.06 g/mol
InChI Key: CFBFSMAPODYYPB-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol is an organic compound that belongs to the class of indanols It is characterized by the presence of bromine and fluorine atoms attached to the indanol ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol typically involves multi-step organic reactions. One common method starts with the bromination and fluorination of indanone derivatives. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and solvent conditions to achieve the desired substitution on the indanone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Reduction of the hydroxyl group to form corresponding hydrocarbons.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one.

    Reduction: Formation of 5-Bromo-4-fluoro-2,3-dihydro-1H-indane.

    Substitution: Formation of various substituted indanols depending on the nucleophile used.

Scientific Research Applications

5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one
  • 5-Bromo-2,3-dihydro-1H-inden-1-ol
  • 4-Fluoro-2,3-dihydro-1H-inden-1-ol

Comparison: 5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both bromine and fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds. The dual halogenation can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

IUPAC Name

5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C9H8BrFO/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3,8,12H,2,4H2

InChI Key

CFBFSMAPODYYPB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1O)C=CC(=C2F)Br

Origin of Product

United States

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